6-Nitro-1,3-benzodioxol-5-yl thiocyanate
CAS No.:
Cat. No.: VC1171425
Molecular Formula: C8H4N2O4S
Molecular Weight: 224.2g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H4N2O4S |
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Molecular Weight | 224.2g/mol |
IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl) thiocyanate |
Standard InChI | InChI=1S/C8H4N2O4S/c9-3-15-8-2-7-6(13-4-14-7)1-5(8)10(11)12/h1-2H,4H2 |
Standard InChI Key | FJINCQJCFYLVEJ-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])SC#N |
Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])SC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity and Basic Properties
6-Nitro-1,3-benzodioxol-5-yl thiocyanate is a heterocyclic organic compound identified in the PubChem database with CID 1210953. The compound has a molecular formula of C₈H₄N₂O₄S and a calculated molecular weight of 224.20 g/mol . This chemical entity was first entered into the PubChem database on July 10, 2005, with the most recent modification to its record dated March 8, 2025 . The compound contains multiple functional groups, including a benzodioxole ring system, a nitro group, and a thiocyanate moiety.
Structural Features and Composition
The molecular structure of 6-Nitro-1,3-benzodioxol-5-yl thiocyanate features a benzodioxole core (a benzene ring fused with a 1,3-dioxole heterocycle) substituted with two key functional groups: a nitro group (-NO₂) at position 6 and a thiocyanate group (-SCN) at position 5 . The presence of these electron-withdrawing groups significantly influences the electronic distribution within the molecule, likely contributing to its chemical reactivity and physical properties. The compound's structure can be formally derived from 1,3-benzodioxole by the addition of nitro and thiocyanate substituents.
Identifiers and Nomenclature
Identifier Type | Value | Reference |
---|---|---|
PubChem CID | 1210953 | |
IUPAC Name | (6-nitro-1,3-benzodioxol-5-yl) thiocyanate | |
CAS Registry Number | 201990-49-0 | |
InChI | InChI=1S/C8H4N2O4S/c9-3-15-8-2-7-6(13-4-14-7)1-5(8)10(11)12/h1-2H,4H2 | |
InChIKey | FJINCQJCFYLVEJ-UHFFFAOYSA-N | |
SMILES | C1OC2=C(O1)C=C(C(=C2)N+[O-])SC#N | |
DSSTox Substance ID | DTXSID101274514 |
In addition to these primary identifiers, the compound is also known by various synonyms including "6-nitro-1,3-benzodioxol-5-yl thiocyanate," "(6-nitro-1,3-benzodioxol-5-yl) thiocyanate," "AKOS001027561," and others recorded in chemical databases .
Physical and Chemical Properties
Chemical Reactivity Considerations
The compound possesses several reactive functional groups that would influence its chemical behavior:
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The nitro group (-NO₂) is strongly electron-withdrawing, typically making adjacent positions on the aromatic ring more susceptible to nucleophilic attack.
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The thiocyanate group (-SCN) introduces a reactive sulfur center that can participate in various transformations.
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The benzodioxole system (methylenedioxy group) may undergo ring-opening reactions under certain conditions.
These functional groups potentially enable the compound to participate in diverse chemical reactions including nucleophilic aromatic substitution, reduction of the nitro group, and transformations involving the thiocyanate moiety.
Structural Relationships with Benzodioxole Derivatives
Comparison with Related Compounds
The search results include information about several structurally related benzodioxole derivatives that share the 6-nitro-1,3-benzodioxole core but differ in the functional group at position 5. A comparative analysis of these compounds provides insight into the structural diversity within this chemical family (Table 2).
Table 2: Comparison of Related 6-Nitro-1,3-benzodioxole Derivatives
Structural Features and Functional Group Differences
All four compounds share a common structural backbone consisting of a benzodioxole ring system with a nitro group at position 6. The key differentiating factor is the functional group at position 5:
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6-Nitro-1,3-benzodioxol-5-yl thiocyanate contains a thiocyanate group (-SCN), which introduces both sulfur and nitrogen atoms and creates a linear extension from the aromatic ring .
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1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol features a secondary alcohol group (-CH(OH)CH₃), introducing chirality into the molecule .
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6-Nitro-1,3-benzodioxole-5-carboxylic acid possesses a carboxylic acid group (-COOH), which impacts solubility and acidic properties .
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1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one contains an acetyl group (-COCH₃), providing ketone functionality .
These structural variations significantly influence the physical properties, chemical reactivity, and potential applications of each compound. The thiocyanate functionality in 6-Nitro-1,3-benzodioxol-5-yl thiocyanate particularly stands out as it introduces unique reactivity patterns compared to the oxygen-containing functional groups in the related compounds.
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